(2-Chlorophenyl)(phenyl)methanol
Overview
Description
2-Chlorobenzhydrol is a diarylmethane.
Scientific Research Applications
Synthesis and Catalytic Applications
Microwave-Assisted Synthesis : (2-Chlorophenyl)(phenyl)methanol derivatives were efficiently synthesized using the Friedel–Crafts acylation reaction. This process, enhanced by microwave heating, yielded ketones with high efficiency compared to conventional heating methods. Additionally, using iron(III) chloride as a catalyst resulted in purer products without the need for chromatographic purification, unlike aluminum chloride-catalyzed reactions (Mahdi et al., 2011).
Aza-Piancatelli Rearrangement : In a study on the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, furan-2-yl(phenyl)methanol derivatives underwent a smooth aza-Piancatelli rearrangement. This process, catalyzed by indium(III) triflate in acetonitrile at room temperature, demonstrated efficient yields and high selectivity, showcasing a potential application in organic synthesis (Reddy et al., 2012).
Spectroscopic and Structural Studies
Electronic Spectra Analysis : The electronic spectra of 2-chlorophenol and its derivatives, including this compound, were investigated using both experimental and computational methods. This study provided insights into the solvatochromic behavior and the effects of substituents on electron distribution and bonding interactions, which is valuable for understanding the chemical properties of these compounds (Tetteh et al., 2018).
Crystal Structure of Related Compounds : The crystal structure of nuarimol, a compound closely related to this compound, was analyzed. This study revealed the molecular arrangement and interactions within the crystal, providing insights into the structural characteristics of such compounds (Kang et al., 2015).
Biocatalysis and Green Chemistry
Biocatalytic Synthesis : A study demonstrated the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol, a structurally similar compound, using recombinant Escherichia coli in a water-cyclohexane system. This biocatalytic approach highlights the potential for green and efficient synthesis methods for related compounds (Chen et al., 2021).
Aqueous Two-Phase System for Chiral Intermediate Production : Another research focused on producing (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, an important chiral intermediate for the drug Betahistine, using a newly isolated Kluyveromyces sp. in an aqueous two-phase system. This method improved substrate tolerance and biocompatibility, indicating its potential for the efficient production of related chiral intermediates (Ni et al., 2012).
Safety and Hazards
Future Directions
Given its unique chemical structure and potential applications in research and industry, “(2-Chlorophenyl)(phenyl)methanol” may exhibit interesting physical and chemical characteristics, making it suitable for applications such as organic synthesis, pharmaceutical research, and material science . Its versatility allows for potential modification and functionalization, enabling the development of derivatives with tailored properties for specific applications .
Properties
IUPAC Name |
(2-chlorophenyl)-phenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDRELLAZGINQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861669 | |
Record name | (2-Chlorophenyl)(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6954-45-6 | |
Record name | 2-Chlorobenzhydrol, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6954-45-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-chlorophenyl)(phenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLOROBENZHYDROL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHZ92535D4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.